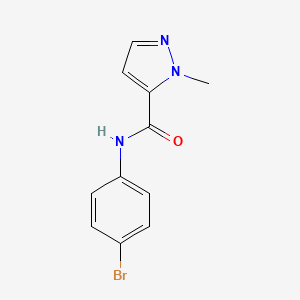

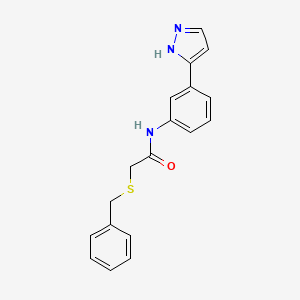

![molecular formula C10H4F3N7 B2469755 5-アミノ-8-(トリフルオロメチル)ピリド[2,3-e][1,2,3]トリアゾロ[1,5-a]ピリミジン-3-カルボニトリル CAS No. 338420-31-8](/img/structure/B2469755.png)

5-アミノ-8-(トリフルオロメチル)ピリド[2,3-e][1,2,3]トリアゾロ[1,5-a]ピリミジン-3-カルボニトリル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “5-Amino-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-3-carbonitrile” is a heterocyclic compound . It is part of a class of compounds known as pyrimidines, which are six-membered heterocyclic compounds containing two nitrogen atoms . Pyrimidines are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .

Synthesis Analysis

The synthesis of similar compounds involves a transition-metal-free strategy to construct 5-amino-1,2,3-triazoles using carbodiimides and diazo compounds . This protocol involves a cascade nucleophilic addition/cyclization process and is accomplished under mild conditions . Another approach for the synthesis of 5-trifluoromethyl-1,2,3-triazoles involves base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides .Chemical Reactions Analysis

The chemical reactions involving similar compounds include a transition-metal-free strategy to construct 5-amino-1,2,3-triazoles using carbodiimides and diazo compounds . This protocol involves a cascade nucleophilic addition/cyclization process .科学的研究の応用

C10H4F3N7\text{C}{10}\text{H}{4}\text{F}{3}\text{N}{7}C10H4F3N7

, はそのユニークな構造と潜在的な生物活性により、さまざまな分野で注目を集めています。以下に、6つの異なる用途を示します。- 研究者は、この化合物の抗がん特性を探求してきました。例えば、この構造を含む新規チアゾロピリミジン誘導体は、ヒト癌細胞株および原発性慢性リンパ性白血病(CLL)細胞に対して研究されました。 一部の誘導体は、CDK酵素阻害によるアポトーシス誘導により、優れた抗がん活性を示しました .

- 5-アミノ-8-(トリフルオロメチル)ピリド[2,3-e][1,2,3]トリアゾロ[1,5-a]ピリミジン-3-カルボニトリルは、ジヒドロ葉酸レダクターゼ(DHFR)を阻害する能力について調査されてきました。 DHFRは葉酸代謝に関与する酵素であり、抗腫瘍薬の標的となっています .

- カルボジイミドとジアゾ化合物を使用して、5-アミノ-1,2,3-トリアゾールを構築するための遷移金属フリー戦略が開発されました。このプロトコルは、カスケード求核付加/環化プロセスを含み、穏和な条件下で達成されます。 得られたトリアゾールのさらなる官能基化により、分子多様性が豊かになりました .

- この化合物は市販されており、研究目的で購入できます。カスタム合成とバルク製造に使用されます。 BenchchemとSmoleculeは、この化合物を提供しているサプライヤーの一部です .

抗がん研究

ジヒドロ葉酸レダクターゼ(DHFR)阻害

分子多様性エンリッチメント

化学合成とカスタム製造

作用機序

Target of Action

The primary targets of the compound “5-Amino-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-3-carbonitrile” are currently unknown. This compound is a part of the pyrimidine class of compounds , which are known to have a wide range of biological activities.

Mode of Action

Pyrimidine derivatives are generally known to interact with their targets through various mechanisms, including inhibitory activity . .

Biochemical Pathways

Pyrimidine derivatives can affect a variety of biochemical pathways depending on their specific targets

Result of Action

Some pyrimidine derivatives have shown significant inhibitory activity , suggesting that this compound may also have similar effects.

生化学分析

Biochemical Properties

The compound 5-Amino-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-3-carbonitrile is known to interact with various enzymes and proteins. It has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase . CDK2 is a key component in cell proliferation, and its inhibition can lead to the selective targeting of tumor cells .

Cellular Effects

The compound has shown significant cytotoxic activities against various cell lines. For instance, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . It influences cell function by altering cell cycle progression and inducing apoptosis within cells .

Molecular Mechanism

At the molecular level, 5-Amino-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-3-carbonitrile exerts its effects through binding interactions with biomolecules and changes in gene expression. It fits well into the CDK2 active site through essential hydrogen bonding with Leu83 . This interaction leads to the inhibition of CDK2, thereby affecting cell proliferation .

特性

IUPAC Name |

8-amino-12-(trifluoromethyl)-2,3,4,7,10-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4F3N7/c11-10(12,13)4-1-6-7(16-3-4)8(15)17-9-5(2-14)18-19-20(6)9/h1,3H,(H2,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIYFJLPBTZIXIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1N3C(=C(N=N3)C#N)N=C2N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F3N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

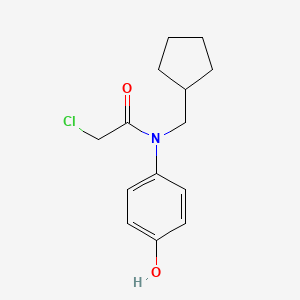

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B2469672.png)

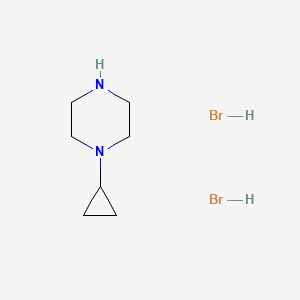

![(E)-2-[3-(4-bromophenoxy)benzoyl]-3-(dimethylamino)-2-propenenitrile](/img/structure/B2469677.png)

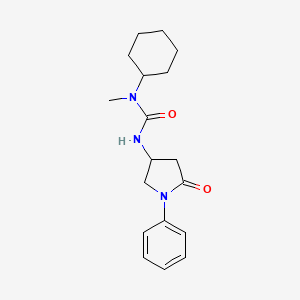

![1-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]butan-2-ol dihydrochloride](/img/structure/B2469678.png)

![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}prop-2-enamide](/img/structure/B2469684.png)

![5-chloro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}thiophene-2-sulfonamide](/img/structure/B2469685.png)

![Sodium;2-[1-(2H-triazol-4-yl)cyclopropyl]acetate](/img/structure/B2469688.png)

![[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(2-chloropyridin-4-yl)methanone](/img/structure/B2469691.png)

![2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2469693.png)

![5-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2469695.png)